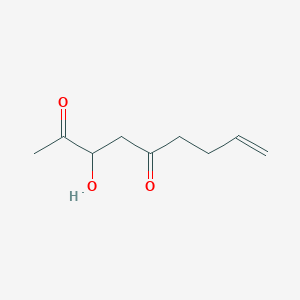
3-Hydroxynon-8-ene-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-8-nonene-2,5-dione is an organic compound with the molecular formula C9H14O3 It consists of a nonene backbone with hydroxyl and dione functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-8-nonene-2,5-dione can be achieved through several methods. One common approach involves the aldol condensation of appropriate aldehydes and ketones under basic conditions. For instance, the reaction between 3-hydroxybutanal and 2,5-hexanedione in the presence of a base such as sodium hydroxide can yield 3-Hydroxy-8-nonene-2,5-dione.
Industrial Production Methods
Industrial production of 3-Hydroxy-8-nonene-2,5-dione typically involves large-scale aldol condensation reactions. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-8-nonene-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The dione groups can be reduced to form diols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxyl group can yield 3-oxo-8-nonene-2,5-dione.
Reduction: Reduction of the dione groups can produce 3-hydroxy-8-nonane-2,5-diol.
Substitution: Substitution of the hydroxyl group can result in compounds like 3-chloro-8-nonene-2,5-dione.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-8-nonene-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-8-nonene-2,5-dione involves its interaction with various molecular targets. The hydroxyl and dione groups can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The compound’s reactivity allows it to modify proteins and other biomolecules, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-2,5-hexanedione: Similar structure but with a shorter carbon chain.
8-Hydroxy-2,5-nonanedione: Similar structure but with the hydroxyl group at a different position.
3-Hydroxy-2,5-decanedione: Similar structure but with a longer carbon chain.
Uniqueness
3-Hydroxy-8-nonene-2,5-dione is unique due to its specific arrangement of functional groups and carbon chain length. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C9H14O3 |
|---|---|
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
3-hydroxynon-8-ene-2,5-dione |
InChI |
InChI=1S/C9H14O3/c1-3-4-5-8(11)6-9(12)7(2)10/h3,9,12H,1,4-6H2,2H3 |
InChI-Schlüssel |
NKOPXXIKCMTWQB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(CC(=O)CCC=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















